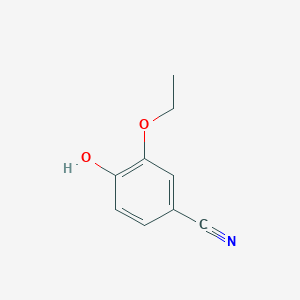

3-Ethoxy-4-hydroxybenzonitrile

Description

Overview of Benzonitrile (B105546) Derivatives in Synthetic and Medicinal Chemistry

Benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a nitrile functional group. ontosight.ai This class of compounds is foundational in numerous applications, including the pharmaceutical, agrochemical, and materials science industries. ontosight.ai The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, and ketones, making benzonitrile derivatives key intermediates in organic synthesis.

In medicinal chemistry, the benzonitrile scaffold is present in various biologically active molecules. Researchers have explored benzonitrile derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.ai Their therapeutic effects often arise from the ability of the benzonitrile moiety to interact with biological targets like enzymes and receptors. ontosight.ai For instance, specific benzonitrile derivatives have been designed and synthesized as inhibitors for viral replication, such as in the case of Hepatitis C virus, and as blockers of protein-protein interactions in cancer immunotherapy. acs.orgbohrium.com Beyond medicine, these derivatives are also used in the dye industry, for example, in the production of aniline (B41778) blue. cefacilinasbiotics.com

Significance of Hydroxy and Ethoxy Functional Groups in Aromatic Systems

The properties and reactivity of 3-Ethoxy-4-hydroxybenzonitrile are significantly influenced by its hydroxyl and ethoxy substituents on the aromatic ring.

The hydroxyl group (-OH) , when attached to an aromatic ring (forming a phenol (B47542) structure), is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.org Its oxygen atom has lone pairs of electrons that can be donated into the benzene ring through resonance, increasing the ring's electron density. ashp.org This electronic effect is crucial for the molecule's reactivity. The hydroxyl group is also polar and capable of forming hydrogen bonds, which generally increases a compound's solubility in polar solvents like water. britannica.com This hydrophilic ("water-loving") nature is a key determinant of the molecule's physical properties. britannica.com

The ethoxy group (-OCH₂CH₃) is an ether functional group. Like the hydroxyl group, it acts as an electron-donating group through resonance, though its influence on solubility and reactivity can differ. ashp.org Ethers are generally less reactive than alcohols. pressbooks.pub The presence of both a hydroxyl and an ethoxy group on the same benzene ring creates a specific electronic environment that directs the course of chemical reactions involving the ring or the functional groups themselves. Their combined presence is a key feature in the synthesis of certain complex molecules where precise control of reactivity is required.

Historical Context of this compound and Related Compounds

The history of this compound is closely linked to the chemistry of other commercially important aromatic compounds. It can be synthesized from 3-ethoxy-4-hydroxybenzaldehyde (B1662144), a compound more commonly known as ethyl vanillin (B372448). google.com Ethyl vanillin is a widely used flavoring agent. fishersci.pt The conversion involves reacting ethyl vanillin with reagents like hydroxylamine (B1172632) hydrochloride to transform the aldehyde group into a nitrile group.

Furthermore, this compound serves as a starting material in the synthesis of other valuable chemical intermediates. For example, it is used to prepare 3,4-dihydroxybenzonitrile, a compound investigated for various applications. google.com This synthesis involves the dealkylation (removal of the ethyl group) of this compound. google.com The utility of this compound as a precursor highlights its role as a key stepping stone in multi-step synthetic pathways.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 60758-79-4 biosynth.com |

| Molecular Formula | C₉H₉NO₂ biosynth.com |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | NBUPJWDUINJHFZ-UHFFFAOYSA-N sigmaaldrich.com |

Comparison of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|

| This compound | C₉H₉NO₂ | 163.17 | Reference compound |

| 3-Hydroxy-4-methoxybenzonitrile | C₈H₇NO₂ | 149.15 | Hydroxyl at C3, Methoxy (B1213986) at C4 |

| 3-Ethoxy-4-methoxybenzonitrile (B1661997) | C₁₀H₁₁NO₂ | 177.20 | Ethoxy at C3, Methoxy at C4 |

| 3,4-Dihydroxybenzonitrile | C₇H₅NO₂ | 135.12 | Hydroxyl groups at C3 and C4 |

| Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) | C₉H₁₀O₃ | 166.18 | Aldehyde group instead of nitrile |

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxy-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUPJWDUINJHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396604 | |

| Record name | 3-ethoxy-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60758-79-4 | |

| Record name | 3-ethoxy-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Ethoxy 4 Hydroxybenzonitrile

Established Synthetic Routes to 3-Ethoxy-4-hydroxybenzonitrile

Conversion from 3-Ethoxy-4-hydroxybenzaldehyde (B1662144)

A primary and direct route to this compound involves the conversion of the corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde. This transformation can be accomplished through methods such as the Schmidt conversion and the dehydration of an oxime intermediate.

The Schmidt reaction offers a direct conversion of aldehydes to nitriles. An improved protocol for this reaction utilizes azidotrimethylsilane (B126382) (TMSN₃) in the presence of a strong hydrogen-bond-donating solvent, hexafluoro-2-propanol (HFIP), and acetonitrile (B52724) (ACN) chemrxiv.org. This method has been successfully applied to the synthesis of this compound from 3-ethoxy-4-hydroxybenzaldehyde chemrxiv.org.

The reaction is catalyzed by a substoichiometric amount of triflic acid (TfOH). In a typical procedure, a solution of 3-ethoxy-4-hydroxybenzaldehyde and TMSN₃ in a 1:1 mixture of HFIP and ACN is treated with TfOH and stirred at room temperature. This process affords this compound in a high yield of 91% after purification chemrxiv.org. The use of HFIP is crucial as it enables a low catalyst loading chemrxiv.org. This method is advantageous due to its high efficiency and the avoidance of an aqueous workup chemrxiv.org.

| Reactant | Reagents | Solvent | Catalyst | Time | Yield |

| 3-Ethoxy-4-hydroxybenzaldehyde | Azidotrimethylsilane (TMSN₃) | HFIP/ACN (1:1) | Triflic Acid (TfOH) | 75 min | 91% |

Another prevalent method for converting aldehydes to nitriles is through a two-step process involving the formation of an aldoxime followed by its dehydration. The initial step is the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) to form the corresponding oxime nih.gov.

For the related compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), the oxime is formed by reacting it with hydroxylamine hydrochloride in a suitable solvent like acetonitrile nih.gov. This reaction is typically heated to reflux to ensure complete conversion nih.gov. The resulting 3-ethoxy-4-hydroxybenzaldehyde oxime is then dehydrated to yield the nitrile. Various dehydrating agents can be employed for this step. For instance, in the synthesis of 3-ethoxy-4-methoxybenzonitrile (B1661997), acetic anhydride (B1165640) is used as a dehydrating agent, with the reaction being heated to around 130°C nih.gov. The use of a catalyst such as titanium dioxide (TiO₂) can also facilitate the dehydration of aldoximes to nitriles.

| Step | Reactant | Reagents | Conditions | Product |

| 1. Oximation | 3-Ethoxy-4-hydroxybenzaldehyde | Hydroxylamine hydrochloride (NH₂OH·HCl) | Reflux in solvent | 3-Ethoxy-4-hydroxybenzaldehyde oxime |

| 2. Dehydration | 3-Ethoxy-4-hydroxybenzaldehyde oxime | Dehydrating agent (e.g., Acetic Anhydride, TiO₂) | Heating | This compound |

Demethylation Strategies of Methoxybenzonitrile Precursors

An alternative synthetic approach to this compound involves the demethylation of a methoxy-substituted precursor, such as 3-ethoxy-4-methoxybenzonitrile. This strategy is centered on the cleavage of the methyl ether to reveal the desired hydroxyl group.

The cleavage of aryl methyl ethers can be achieved through nucleophilic attack on the methyl group. While specific examples detailing the use of sodium cyanide or potassium cyanide for the direct demethylation of 3-ethoxy-4-methoxybenzonitrile to this compound are not prevalent in the examined literature, the general principle involves the use of a nucleophile to displace the methyl group. Strong nucleophiles, such as thiolates, are known to be effective in the demethylation of phenolic methyl ethers, typically in a polar aprotic solvent at elevated temperatures commonorganicchemistry.com. The cyanide ion, being a potent nucleophile, could theoretically participate in a similar SN2 reaction on the methyl group, although this is not a commonly cited method for O-demethylation.

The use of phenoxide reagents for the cleavage of aryl methyl ethers is another potential demethylation strategy. This approach would involve a nucleophilic attack by the 4-methylphenoxide on the methyl group of the methoxybenzonitrile precursor. While specific documented applications of 4-methylphenoxide for the synthesis of this compound are not readily found, the general reactivity of phenoxides as nucleophiles in ether cleavage reactions is established. The reaction would likely require high temperatures and a polar aprotic solvent to proceed effectively.

Halogenated Benzonitrile (B105546) Precursors (e.g., 3-Bromo-5-ethoxy-4-hydroxybenzonitrile)

The use of halogenated precursors, such as 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, represents a potential pathway for the synthesis of this compound vibrantpharma.comapolloscientific.co.uk. This strategy relies on the replacement of the halogen atom with a hydrogen atom through dehalogenation reactions. The synthesis of such precursors can be achieved by the bromination of a substituted 4-hydroxybenzonitrile (B152051) derivative researchgate.net.

Aromatic halides can undergo nucleophilic aromatic substitution (SNAr) to introduce a cyano group. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group (the halide) wikipedia.orglibretexts.org. The mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.orgchemistrysteps.commasterorganicchemistry.com. The reaction starts with the attack of a nucleophile on the carbon atom bearing the leaving group, followed by the departure of the halide to restore the aromaticity of the ring chemistrysteps.com.

Another pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which involves a benzyne intermediate. This is more common with very strong bases and less activated aryl halides chemistrysteps.com.

Transition metal-catalyzed reactions, particularly those using palladium, are also widely employed for the cyanation of aryl halides. These methods often offer milder reaction conditions and broader substrate scope google.comgoogle.comorganic-chemistry.org.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization of substrates. The regioselective C-H cyanation of phenols and their derivatives is a modern strategy that could be applied to the synthesis of this compound nih.gov. Various catalytic systems, including those based on copper and iron, have been developed for the ortho-selective cyanation of phenols oup.comorganic-chemistry.org. The regioselectivity is often controlled by directing groups or the inherent electronic properties of the substrate researchgate.net. This approach allows for the direct introduction of the nitrile group onto the aromatic ring, potentially streamlining the synthetic sequence semanticscholar.org.

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. Key mechanistic pathways include the Schmidt reaction, dehydration reactions, and nucleophilic aromatic substitution.

Elucidation of Reaction Mechanisms (e.g., Schmidt reaction, dehydration, nucleophilic aromatic substitution)

Schmidt Reaction: The Schmidt reaction provides a method to convert aldehydes into nitriles. This reaction typically involves an azide (B81097) reagent, such as hydrazoic acid or trimethylsilyl azide, in the presence of a strong acid wikipedia.orglibretexts.org. The reaction of an aldehyde with an azide under acidic conditions can lead to the formation of a nitrile with the expulsion of nitrogen gas organic-chemistry.org. The mechanism for the conversion of aldehydes to nitriles via the Schmidt reaction is a variation of the more common conversion of ketones to amides or carboxylic acids to amines wikipedia.orglibretexts.org.

Dehydration: The dehydration of aldoximes or hydroxybenzamides is a common method for the synthesis of benzonitriles. For instance, 3-ethoxy-4-hydroxybenzaldehyde can be converted to its corresponding aldoxime, which is then dehydrated to yield this compound. This dehydration can be effected by various reagents google.com. Similarly, the dehydration of a corresponding hydroxybenzamide using a dehydrating agent like a thionyl halide can also produce the desired nitrile google.com.

Nucleophilic Aromatic Substitution: As previously discussed, the SNAr mechanism is a fundamental process for introducing nucleophiles, including the cyanide ion, onto an aromatic ring, particularly when the ring is substituted with electron-withdrawing groups wikipedia.orgmasterorganicchemistry.com. The reaction proceeds via an addition-elimination pathway involving a stabilized anionic intermediate libretexts.orgchemistrysteps.com. The efficiency of this reaction is highly dependent on the nature of the leaving group and the activating groups on the aromatic ring masterorganicchemistry.com.

Role of Catalysts and Reagents (e.g., TfOH, TMSN₃, TiO₂, alkali metal compounds)

The choice of catalysts and reagents is critical in directing the reaction towards the desired product with high yield and selectivity.

TfOH (Trifluoromethanesulfonic acid): This strong acid is an effective catalyst for the Schmidt reaction of aldehydes to selectively synthesize nitriles atamanchemicals.comresearchgate.net. Its high acidity and the low nucleophilicity of its conjugate base make it a suitable promoter for reactions involving cationic intermediates researchgate.net. It can be used to catalyze the trimerization of both aromatic and aliphatic nitriles google.com.

TMSN₃ (Trimethylsilyl azide): This reagent serves as a safer and more convenient alternative to the highly toxic and explosive hydrazoic acid in reactions such as the Schmidt reaction orgsyn.orgwikipedia.org. It can be prepared by the reaction of trimethylsilyl chloride with sodium azide wikipedia.orggoogle.com. TMSN₃ reacts with nitriles, often catalyzed by organotin compounds, to form 5-substituted 1H-tetrazoles researchgate.net.

TiO₂ (Titanium dioxide): Titanium dioxide has been investigated as a catalyst in various organic transformations, including the synthesis of nitriles researchgate.netrsc.org. Fe(III)-modified titanium dioxide has been shown to be an effective photocatalyst for the ammoxidation of alcohols to nitriles nih.gov.

Alkali metal compounds: Alkali metal compounds such as potassium carbonate are commonly used as bases in organic synthesis. For example, in the etherification of phenols to produce ethoxy derivatives, potassium carbonate is a frequently used base chemicalbook.com. Alkali metal cyanides, such as sodium cyanide, can be used in demethylation processes for the preparation of hydroxybenzonitriles google.com.

Influence of Solvent Systems and Reaction Conditions on Yield and Selectivity

The selection of an appropriate solvent system and the optimization of reaction conditions are paramount for achieving high yields and selectivity in the synthesis of this compound.

The table below summarizes the effect of different solvents and reaction conditions on the synthesis of benzonitrile derivatives based on literature findings.

| Reaction Type | Solvent | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Ethylation | Dimethylformamide (DMF) | Bromoethane, Potassium Carbonate | 100 | 8 | - |

| Nitrile Synthesis from Aldehyde | Acetonitrile | Hydroxylamine hydrochloride | 78-84 (Reflux) | 2-3 | 95.5 |

| One-pot Nitrile Synthesis | N,N-dimethylformamide (DMF) | Hydroxylamine hydrochloride | - | - | 93 |

| Demethylation | N-methylpyrrolidone | Sodium Cyanide | Reflux | 24 | 91 |

| Demethylation | N-methylpyrrolidone | Lithium Chloride | Reflux | 24 | 96.8 |

In the synthesis of 3-ethoxy-4-methoxy benzonitrile from 3-hydroxy-4-methoxy phenyl nitrile, dimethylformamide (DMF) is used as the solvent with potassium carbonate as the base and bromoethane as the ethylating agent at 100 °C for 8 hours chemicalbook.com. For the conversion of an aldehyde to a nitrile, acetonitrile is an effective solvent when reacting with hydroxylamine hydrochloride under reflux conditions (78-84 °C), leading to a high yield of 95.5% in 2-3 hours chemicalbook.com. Studies on the one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile have shown that N,N-dimethylformamide (DMF) provides optimal yields (93%) compared to formic acid or acetic acid researchgate.net. Demethylation reactions to produce hydroxybenzonitriles have been successfully carried out in N-methylpyrrolidone at reflux for 24 hours, with high yields obtained using either sodium cyanide (91%) or lithium chloride (96.8%) google.com. The reaction conditions, including temperature and reaction time, are crucial factors that need to be carefully controlled to maximize product formation and minimize side reactions.

Green Chemistry Approaches in this compound Synthesis

The development of synthetic methodologies for this compound is increasingly influenced by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The focus is on creating more sustainable and environmentally benign synthetic routes.

Sustainable Alternatives and Reduced Environmental Impact

Traditional methods for the synthesis of aromatic nitriles often involve harsh reaction conditions, toxic reagents, and the generation of significant waste streams. In contrast, green chemistry approaches aim to mitigate these issues through various strategies.

One promising sustainable alternative involves the use of ionic liquids (ILs) as catalysts and recyclable solvents. researchgate.netrsc.orgrsc.org Ionic liquids are salts with low melting points that can offer several advantages over conventional organic solvents, including low volatility, high thermal stability, and the ability to be recycled. In the context of benzonitrile synthesis from benzaldehydes, specific ionic liquids have been shown to act as both the reaction medium and the catalyst, eliminating the need for metal salt catalysts and simplifying the separation and purification processes. researchgate.netrsc.orgrsc.org This approach can lead to nearly quantitative yields of the desired nitrile with the ionic liquid being easily recovered and reused multiple times without a significant loss in activity. researchgate.netrsc.orgrsc.org

Another key aspect of reducing environmental impact is the move towards solvent-free or more environmentally friendly solvent systems. orientjchem.org Research into the synthesis of vanillin-based compounds, which are structurally related to this compound, has explored methods like microwave irradiation and grindstone chemistry, which can significantly reduce or eliminate the need for conventional solvents. orientjchem.org These methods often lead to higher yields in shorter reaction times compared to traditional heating. orientjchem.org

The following table summarizes a comparison between traditional and potential green synthesis methods applicable to aromatic nitriles.

| Feature | Traditional Synthesis Methods | Green Synthesis Alternatives |

| Catalyst | Often requires metal salt catalysts | Can utilize recyclable ionic liquids or be catalyst-free researchgate.netrsc.orgrsc.org |

| Solvent | Typically involves volatile organic solvents | Use of recyclable ionic liquids, water, or solvent-free conditions researchgate.netorientjchem.org |

| Byproducts | Can generate significant inorganic salt waste | Reduced waste generation due to catalyst and solvent recycling researchgate.netrsc.orgrsc.org |

| Energy Consumption | Often requires prolonged heating | Can be more energy-efficient (e.g., microwave synthesis) orientjchem.org |

| Environmental Impact | Higher potential for pollution and hazardous waste | Lower environmental footprint due to reduced use of toxic substances and waste generation |

While specific studies on the application of these green methodologies to the synthesis of this compound are not extensively documented, the principles demonstrated with closely related aromatic nitriles and phenolic compounds suggest a strong potential for developing more sustainable synthetic routes.

Biocatalytic Pathways and Enzymatic Transformations

Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and efficient transformations under mild reaction conditions. nih.gov Enzymes, as natural catalysts, can provide environmentally friendly alternatives to conventional chemical methods for the synthesis of a wide range of compounds, including aromatic nitriles.

For the synthesis of nitriles, aldoxime dehydratases (Oxd) have shown significant promise. nih.govnih.gov These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles in a cyanide-free manner. nih.govuva.nl Recent research has focused on engineering these enzymes to expand their substrate scope to include a variety of aromatic aldoximes. nih.gov This approach avoids the use of toxic cyanating agents and operates under mild, aqueous conditions, representing a significant step towards a sustainable manufacturing process for aromatic nitriles. nih.govuva.nl

Another important class of enzymes in this context is the nitrilases. d-nb.infonih.govopenbiotechnologyjournal.comwikipedia.org Nitrilases catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. d-nb.infonih.govopenbiotechnologyjournal.comwikipedia.org While this is the reverse of nitrile synthesis, understanding and engineering these enzymes can be crucial. For instance, nitrilases have been identified that can act on hydroxybenzonitriles. nih.gov The enzymatic hydrolysis of nitriles is a recognized method for producing valuable carboxylic acids from potentially toxic nitrile precursors. d-nb.infonih.gov

The potential application of biocatalysis in the synthesis of this compound could involve a two-step enzymatic process starting from 3-ethoxy-4-hydroxybenzaldehyde. First, an enzyme could catalyze the formation of the corresponding aldoxime, followed by an aldoxime dehydratase to produce the final nitrile product. This pathway would operate under mild, environmentally benign conditions.

The table below presents examples of enzymatic transformations relevant to the synthesis of aromatic nitriles, highlighting the potential for biocatalytic routes.

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Advantages |

| Aldoxime Dehydratase (Oxd) | Dehydration | Substituted Benzaldoximes | Substituted Benzonitriles | Cyanide-free, mild conditions, high selectivity nih.govnih.gov |

| Galactose Oxidase | Oxidation/Nitrile Formation | Benzylic Alcohols | Benzonitriles | Uses molecular oxygen and ammonia, avoids toxic cyanide uva.nl |

| Nitrilase | Hydrolysis | Aromatic Nitriles | Aromatic Carboxylic Acids | Mild conditions, high specificity d-nb.infonih.govopenbiotechnologyjournal.comwikipedia.org |

| Carboxylic Acid Reductase | Reduction | Vanillic Acid | Vanillin (B372448) | High specificity for reduction of carboxylic acids to aldehydes nih.govnih.gov |

The development of these biocatalytic pathways for the specific synthesis of this compound is an active area of research, with the potential to deliver highly efficient and sustainable manufacturing processes. nih.gov

Advanced Research on Derivatives and Analogs of 3 Ethoxy 4 Hydroxybenzonitrile

Synthesis of Novel Analogs and Homologs

The generation of new chemical entities based on the 3-ethoxy-4-hydroxybenzonitrile scaffold involves strategic modifications at different positions of the molecule. These modifications aim to create a library of related compounds for further study.

Modifications of the Ethoxy Group

One avenue of structural modification involves altering the ethoxy group at the 3-position. This is often achieved through the synthesis of various 3-alkoxy-4-hydroxybenzonitrile analogs. A common synthetic strategy involves the alkylation of the hydroxyl group of a precursor molecule, protocatechonitrile (3,4-dihydroxybenzonitrile), in a regioselective manner.

For instance, the synthesis of the methoxy (B1213986) analog, 3-methoxy-4-hydroxybenzonitrile, is a well-established process. A related derivative, 3-ethoxy-4-methoxybenzonitrile (B1661997), can be synthesized from 3-hydroxy-4-methoxybenzonitrile by reaction with bromoethane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. chemicalbook.com This reaction, an example of Williamson ether synthesis, highlights a general method for introducing different alkoxy groups at the 3-position. By employing various alkyl halides, a series of homologs and analogs with varying chain lengths and branching can be produced.

A general synthetic route to produce 3-alkoxy-4-hydroxybenzonitrile analogs can be conceptualized starting from 3,4-dihydroxybenzaldehyde. This precursor can be selectively O-alkylated at the 3-position, followed by the conversion of the aldehyde group to a nitrile. The transformation of an aldehyde to a nitrile can be achieved through a two-step process involving the formation of an oxime with hydroxylamine (B1172632) hydrochloride, followed by dehydration using a reagent like acetic anhydride (B1165640). google.com

| Starting Material | Reagents | Product |

| 3-Hydroxy-4-methoxybenzonitrile | Bromoethane, Potassium Carbonate, DMF | 3-Ethoxy-4-methoxybenzonitrile |

| 3,4-Dihydroxybenzaldehyde | Alkyl Halide, Base | 3-Alkoxy-4-hydroxybenzaldehyde |

| 3-Alkoxy-4-hydroxybenzaldehyde | Hydroxylamine hydrochloride, Acetic anhydride | 3-Alkoxy-4-hydroxybenzonitrile |

Substitutions on the Benzonitrile (B105546) Ring (e.g., halogenation, alkylation)

Another key area of synthetic exploration is the introduction of various substituents directly onto the aromatic core of this compound. This includes processes such as halogenation and alkylation, which can significantly alter the electronic and steric properties of the molecule.

Halogenation: The introduction of halogen atoms onto the benzonitrile ring can profoundly impact the compound's properties. For example, the compound 3-bromo-5-ethoxy-4-hydroxybenzonitrile has been synthesized, indicating that electrophilic aromatic substitution, specifically bromination, can occur on the this compound scaffold. The positions of substitution are directed by the existing activating groups (hydroxy and ethoxy).

Alkylation: While specific examples of direct alkylation on the this compound ring are not extensively detailed in readily available literature, general principles of electrophilic aromatic substitution suggest that alkyl groups could be introduced. The success and regioselectivity of such reactions would depend on the specific alkylating agent and reaction conditions used, as well as the directing effects of the ethoxy and hydroxyl groups.

| Modification | Example Compound |

| Bromination | 3-Bromo-5-ethoxy-4-hydroxybenzonitrile |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic modification of the this compound structure allows for the investigation of structure-activity relationships (SAR). SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological or chemical activity.

Impact of Structural Modifications on Biological and Chemical Properties

While specific SAR studies on this compound derivatives are not widely published, general principles can be inferred from related classes of compounds, such as other substituted benzonitriles and phenolic compounds.

The nature of the alkoxy group at the 3-position is expected to influence the lipophilicity of the molecule. Increasing the length or branching of the alkyl chain would likely increase its ability to partition into nonpolar environments, which can affect its interaction with biological targets.

For instance, in studies of other phenolic compounds, the number and position of hydroxyl and methoxy groups have been shown to be critical for their antioxidant activity. This suggests that modifications to the substituents on the benzonitrile ring of this compound could significantly modulate its potential biological effects.

Positional Isomerism and its Influence on Reactivity and Bioactivity

The relative positions of the ethoxy, hydroxyl, and nitrile groups on the benzene (B151609) ring are critical determinants of the molecule's properties. Any change in this arrangement, creating positional isomers, would be expected to lead to significant differences in reactivity and biological activity.

For example, the isomer 4-ethoxy-3-hydroxybenzonitrile would likely exhibit different chemical and biological characteristics compared to this compound. The acidity of the hydroxyl group, the electronic nature of the aromatic ring, and the steric environment around the functional groups would all be altered.

The directing effects of the substituents in electrophilic aromatic substitution reactions are a clear example of the influence of positional isomerism on reactivity. The ortho- and para-directing nature of the hydroxyl and ethoxy groups in this compound will lead to different substitution patterns compared to its positional isomers.

Applications of 3 Ethoxy 4 Hydroxybenzonitrile in Pharmaceutical and Medicinal Chemistry Research

Development of Pharmaceutical Intermediates

The utility of 3-ethoxy-4-hydroxybenzonitrile as a foundational element in drug discovery and development is well-documented. Its substituted benzene (B151609) ring, featuring ethoxy, hydroxyl, and nitrile functional groups, provides multiple reactive sites for chemical modification, enabling the construction of diverse molecular architectures.

This compound is a key building block in the synthesis of more intricate pharmaceutical compounds. The nitrile group, in particular, is a versatile functional group that can be transformed into various other moieties, making it a cornerstone for creating diverse chemical libraries for drug screening. mdpi.com For instance, the structural framework of this compound has been utilized in the development of inhibitors for crucial biological targets. One notable application is in the synthesis of deoxycytidine kinase (dCK) inhibitors. acs.org In one study, this compound was a starting material in a multi-step synthesis to produce potent dCK inhibitors with nanomolar affinity. acs.org The synthesis involved the conversion of the nitrile to a thioamide, followed by further reactions to construct the final inhibitor molecule. acs.org

The compound also serves as a precursor in the synthesis of other significant intermediates. For example, it can be used to produce 3,4-dihydroxybenzonitrile. The strategic placement of its functional groups makes it an attractive starting point for creating molecules with specific electronic and steric properties required for effective drug-target interactions.

The nitrile group of this compound is a synthetic linchpin, readily convertible into several other important functional groups, thereby expanding its utility in medicinal chemistry. mdpi.com

Acids and Amides: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. These transformations are fundamental in creating a variety of drug-like molecules, as amide bonds form the backbone of peptides and proteins. nih.gov

Amines: Reduction of the nitrile group, typically using reducing agents like lithium aluminum hydride, affords a primary amine. This conversion is crucial for introducing basic centers into a molecule, which can be important for modulating pharmacokinetic properties and for forming salts.

Tetrazoles: The nitrile functionality can undergo cycloaddition reactions with azides to form tetrazoles. google.comgoogle.com Tetrazoles are considered bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that can elicit comparable biological responses. google.com This substitution is often employed in drug design to improve metabolic stability and other pharmacokinetic parameters. The synthesis of tetrazole derivatives from organoaluminum azides and benzonitriles has been demonstrated, highlighting a pathway for converting nitrile-containing compounds like this compound. google.comgoogle.com

The conversion of aldehydes to nitriles is a related and important transformation in organic synthesis. For example, 3-ethoxy-4-hydroxybenzaldehyde (B1662144) can be efficiently converted to this compound. mdpi.com This highlights the synthetic accessibility of the benzonitrile (B105546) itself from other readily available starting materials.

Biological Activity and Pharmacological Investigations

Beyond its role as a synthetic intermediate, this compound and its derivatives have been the subject of investigations into their intrinsic biological activities.

Schiff bases and their metal complexes, which can be derived from precursors like 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), have shown notable biological activities, including antimicrobial effects. tsijournals.com In one study, mixed ligand complexes were synthesized using a neutral bidentate ligand derived from 3-ethoxy-4-hydroxybenzaldehyde and o-phenylenediamine. tsijournals.com These complexes were then tested for their antibacterial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), and for their antifungal activity against Aspergillus niger. tsijournals.com The results, when compared to the standard antibiotic Streptomycin, indicated that these complexes possess antimicrobial properties. tsijournals.com

While direct studies on the antimicrobial properties of this compound itself are less common, the demonstrated activity of its derivatives underscores the potential of this chemical scaffold in the development of new antimicrobial agents.

A significant area of research involving this compound is in the development of enzyme inhibitors, particularly for deoxycytidine kinase (dCK). acs.org dCK is a crucial enzyme in the nucleoside salvage pathway, which is responsible for producing deoxyribonucleotide triphosphates (dNTPs) needed for DNA replication and repair. nih.gov This pathway is particularly important in certain cancers and has been identified as a therapeutic target. nih.govnih.gov

In a structure-guided drug design effort, this compound was used as a starting material to synthesize a novel series of dCK inhibitors. acs.org The process involved converting the nitrile to a thioamide, which was then used to construct the final inhibitor. acs.org This research led to the development of inhibitors with high potency, demonstrating nanomolar affinity for dCK. acs.org The study also highlighted the importance of specific structural features for inhibitory activity, with the R-isomer of the lead compound showing significantly higher affinity than the S-isomer. acs.org

The development of these potent dCK inhibitors showcases the value of this compound as a scaffold in medicinal chemistry research aimed at creating targeted cancer therapies.

The structural relationship between this compound and ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) suggests potential for similar biological activities. Ethylvanillin, a widely used flavoring agent, has been investigated for its pharmacological properties, including antioxidant, anti-inflammatory, and antinociceptive effects. ncats.io

Research on vanillin (B372448), a closely related compound, has shown that it can significantly decrease paw edema in animal models of inflammation and exhibit antinociceptive (pain-relieving) effects. researchgate.net These effects are thought to be mediated through antihistaminic and central analgesic activities. researchgate.net Similarly, ethylvanillin has demonstrated anti-inflammatory and anti-nociceptive properties, which are believed to be linked to its ability to suppress nitric oxide production by reducing reactive oxygen species levels. ncats.io

Given that this compound shares the core 3-ethoxy-4-hydroxyphenyl structure with ethylvanillin, it is plausible that it or its derivatives could also exhibit anti-inflammatory and antinociceptive activities. This structural similarity provides a rationale for future investigations into the potential of this compound in these therapeutic areas. Studies on other plant-derived extracts have also demonstrated the potential for compounds with related phenolic structures to possess anti-inflammatory and antinociceptive properties. nih.gov

Exploration of Osteoblastogenic and Osteogenic Effects (related to similar diaryl derivatives)

While direct studies on the osteoblastogenic and osteogenic effects of this compound are not extensively documented in publicly available research, the therapeutic potential of structurally related compounds for bone-related diseases and disorders has been an area of investigation. Certain patents have outlined the use of Selective Androgen Receptor Modulator (SARM) compounds for treating a range of conditions, including those related to muscle wasting and bone disorders. google.com

These patents cover the treatment of conditions such as osteoporosis, osteopenia, increased bone resorption, bone fractures, and low bone mineral density. google.com The proposed mechanism of action involves the promotion or enhancement of osteoblast differentiation, which is the process by which precursor cells develop into bone-forming cells. google.com Additionally, these compounds may suppress the proliferation of osteoclasts, the cells responsible for bone breakdown. google.com Osteoporosis, a condition characterized by accelerated bone loss, is a significant health concern, particularly in postmenopausal women and older men. google.com The development of agents that can positively influence bone metabolism represents a key strategy in addressing such skeletal diseases. google.com

Mechanistic Insights into Biological Interactions

The biological activity of this compound and its derivatives is often explored through computational and experimental methods to understand their interactions with molecular targets.

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound.

In the context of similar benzonitrile derivatives, molecular docking studies have been employed to elucidate binding interactions. For instance, research on chalcone (B49325) derivatives has utilized docking studies to understand their binding modes and affinities with target enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com For other benzaldehyde (B42025) derivatives, docking studies have been conducted to simulate the binding orientation and affinity against targets like transferase inhibitor and human phosphorylated IRE1 alpha, yielding binding energies that indicate potential antagonistic activity. researchgate.net While a specific docking study for this compound was not found, the methodologies applied to structurally similar compounds, such as those with a 4-hydroxybenzonitrile (B152051) core, are standard practice. acs.org For example, the binding of inhibitors to deoxycytidine kinase (dCK) has been extensively studied, revealing the importance of specific functional groups for tight binding affinity. acs.org

Computational and Theoretical Studies of 3 Ethoxy 4 Hydroxybenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the behavior of electrons and nuclei, yielding detailed information about molecular structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By calculating the electron density, DFT can predict molecular orbital energies, charge distribution, and reactivity. For aromatic compounds similar to 3-ethoxy-4-hydroxybenzonitrile, DFT calculations, often using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a suitable basis set like 6-31G(d) or 6-311++G(d,p), are common. researchgate.netresearchgate.netrsc.org

These analyses focus on the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. In studies of various phenols, these quantum chemical descriptors are essential for understanding their mechanisms of action. researchgate.netntua.grlibrarynmu.com For instance, the electronic properties derived from DFT can help rationalize the stability and reactivity pathways of the molecule.

Table 1: Key Electronic Descriptors Calculated via DFT

| Descriptor | Description | Relevance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to oxidation potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to reduction potential. |

| HOMO-LUMO Gap | Energy difference between EHOMO and ELUMO | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Distribution of atomic charges in the molecule | Identifies potential sites for electrophilic and nucleophilic attack. |

This table represents typical descriptors obtained from DFT analyses for phenolic compounds.

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without using experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to determine optimized molecular geometries and predict vibrational spectra. researchgate.netresearchgate.net For substituted benzonitriles and related phenols, ab initio calculations, often at the MP2/6-31G(d) level, provide detailed structural parameters such as bond lengths and angles. researchgate.net

These calculations can also predict infrared (IR) and Raman spectra by computing the vibrational frequencies corresponding to different normal modes. researchgate.net Theoretical vibrational analysis helps in the assignment of experimental spectral bands. For example, studies on related molecules like vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde) have used DFT calculations to analyze the structural and spectral changes that occur upon deprotonation, noting significant shifts in the phenylene ring and carbonyl stretching frequencies. researchgate.net Similarly, calculations on other hydroxybenzonitriles have been used to assign ground-state vibrations and understand how geometry changes upon electronic excitation. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for a Phenolic Nitrile Structure

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200–3600 | Stretching of the hydroxyl group bond. |

| C≡N Stretch | 2220–2240 | Stretching of the nitrile group bond. |

| Aromatic C-H Stretch | 3000–3100 | Stretching of C-H bonds on the benzene (B151609) ring. |

| Aromatic Ring Skeletal Vibrations | 1400–1600 | In-plane stretching and bending of the benzene ring. |

| C-O Stretch | 1200–1300 | Stretching of the ether (ethoxy) and phenol (B47542) C-O bonds. |

This table is illustrative, based on typical values for substituted benzonitriles and phenols. Specific values for this compound would require a dedicated computational study.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. ntua.grnih.gov These models are crucial for screening new chemicals and prioritizing them for further experimental testing. librarynmu.comsci-hub.st

QSAR/QSTR models are widely used to predict the toxicity of phenolic compounds. librarynmu.com A common application is predicting the toxicity towards aquatic organisms like the protozoan Tetrahymena pyriformis. researchgate.netntua.grnih.gov By developing models based on a dataset of phenols with known toxicity values (often expressed as log(1/IGC₅₀)), the toxicity of new or untested compounds like this compound can be estimated. researchgate.netntua.gr

These models can classify compounds based on their mechanism of toxic action, such as polar narcosis, respiratory uncoupling, or electrophilicity. librarynmu.com The biological activity of this compound can also be explored in the context of drug discovery, where it might serve as a fragment or lead compound for inhibitors of enzymes like deoxycytidine kinase. ucla.eduacs.org

The foundation of any QSAR/QSTR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. sci-hub.stnih.gov For phenolic compounds, a variety of descriptors are commonly employed.

Table 3: Common Molecular Descriptors in QSAR/QSTR Models for Phenols

| Descriptor Type | Example Descriptors | Description |

|---|---|---|

| Physicochemical | logP, pKa | Logarithm of the octanol-water partition coefficient; acid dissociation constant. ntua.grlibrarynmu.com |

| Topological | Connectivity Indices | Describe the branching and shape of the molecular skeleton. |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment | Derived from quantum calculations (e.g., DFT) to describe electronic properties. researchgate.netntua.gr |

| Steric/Geometrical | Molecular Volume (Sv), Surface Area | Describe the size and shape of the molecule. edap-cluster.com |

| Electronic | Hydrogen Bond Donors/Acceptors | Counts of functional groups capable of hydrogen bonding. chemscene.com |

These descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) to build the predictive model. researchgate.netnih.gov The robustness and predictive power of these models are evaluated through rigorous internal and external validation procedures. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. This is particularly relevant for this compound due to the rotatable bonds in its ethoxy group. chemscene.com

Computational studies on similar molecules, such as 2-ethoxybenzonitrile, have utilized DFT calculations (e.g., at the B3LYP/cc-pvdz level) to map the potential energy surface (PES) and identify stable conformers. sxu.edu.cn Such analyses reveal the relative energies of different conformers and the energy barriers between them. For ethoxy-substituted benzenes, the most stable conformation is often found when the ethyl group chain lies in the plane of the benzene ring. sxu.edu.cn

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-ethoxybenzonitrile |

| 3-Ethyl-4-hydroxy-5-methylbenzonitrile |

| 3-methoxy-4-hydroxybenzaldehyde (vanillin) |

| Deoxycytidine |

Investigation of Preferred Conformations and Dynamics in Solution and Binding Sites

Computational and theoretical studies provide crucial insights into the molecular behavior of this compound, particularly concerning its conformational preferences, dynamic nature in various environments, and its potential interactions within biological binding sites. While specific, in-depth computational research focused solely on this compound is not extensively documented in publicly available literature, principles from studies on structurally similar molecules, such as ethoxy-substituted benzonitriles, allow for a robust theoretical discussion. sxu.edu.cn

The conformational landscape of this compound is primarily dictated by the rotational freedom of the ethoxy group relative to the benzene ring. The flexibility of this side chain, defined by the dihedral angles of the C-C-O-C bonds, gives rise to several potential conformers. sxu.edu.cn Theoretical calculations, often employing methods like Density Functional Theory (DFT), can map the potential energy surface (PES) to identify stable, low-energy conformations. sxu.edu.cn

For analogous molecules like 2-ethoxybenzonitrile, computational studies have identified multiple conformers, with stability differences arising from steric and electronic interactions. sxu.edu.cn A similar situation is expected for this compound. The key dihedral angles determining the conformation would be the torsion around the Phenyl-O bond and the O-CH2 bond of the ethoxy group. The relative orientation of the ethyl group with respect to the plane of the benzene ring, as well as the orientation of the terminal methyl group, defines distinct conformers, which can be described as trans or gauche.

A theoretical investigation would likely reveal a limited number of stable conformers, with one being significantly more populated at room temperature due to its lower energy. For instance, a trans conformer, where the ethyl group extends away from the ring in a planar fashion, is often the most stable arrangement for similar ethoxy-substituted benzenes. sxu.edu.cn

Below is a representative data table illustrating the type of information that would be generated from a detailed computational analysis of this compound's conformers. Note: The values presented are hypothetical and based on typical findings for similar molecules, as specific experimental or computational data for this compound is not available in the cited literature.

| Conformer | Dihedral Angle 1 (C2-C3-O-Cα) | Dihedral Angle 2 (C3-O-Cα-Cβ) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| I (trans-planar) | ~180° | ~180° | 0.00 | > 90% |

| II (gauche) | ~180° | ~60° | 1.5 | < 5% |

| III (cis-planar) | ~0° | ~180° | 3.0 | < 1% |

Dynamics in Solution

Interactions in Binding Sites

The relevance of this compound as a precursor in the synthesis of potent enzyme inhibitors, such as those for deoxycytidine kinase (dCK), underscores the importance of its structural features for molecular recognition. acs.orgucla.edu When incorporated into a larger molecule, the 3-ethoxy-4-hydroxyphenyl moiety can engage in specific interactions within a protein's binding site.

The key interaction points are:

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and can also act as an acceptor. This is a critical interaction for anchoring the molecule within a binding pocket, often interacting with polar residues like Aspartate, Glutamate, or Serine. ucla.edu

Hydrophobic Interactions: The benzene ring and the ethyl portion of the ethoxy group can form favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine.

Nitrile Group Interactions: The nitrile group, with its partial negative charge on the nitrogen, can act as a hydrogen bond acceptor or participate in dipole-dipole interactions.

The specific conformation adopted by the 3-ethoxy-4-hydroxyphenyl fragment within a binding site would be the one that maximizes these favorable interactions, which may not necessarily be the lowest energy conformer in solution. Structure-guided drug design efforts rely on understanding these preferred binding modes to optimize inhibitor affinity and selectivity. acs.orgucla.edu

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for 3-Ethoxy-4-hydroxybenzonitrile and its Derivatives

The synthesis of this compound is evolving with a focus on efficiency, cost-effectiveness, and sustainability. google.comimist.ma Traditional methods, such as the reaction of ethyl vanillin (B372448) with hydroxylamine (B1172632) or its salt, are being optimized to enhance yield and purity while minimizing hazardous reagents and byproducts. google.comgoogle.com

Emerging trends in the synthesis of this compound and its derivatives include:

Improved Catalysis: Research is ongoing to identify more efficient and environmentally friendly catalysts for the various steps in its synthesis. This includes the use of novel catalysts for the conversion of aldehydes to nitriles. mdpi.comresearchgate.net

Flow Chemistry: The application of continuous flow reactors is being explored to provide better control over reaction parameters, reduce reaction times, and facilitate safer, more scalable production. Preliminary data suggests that flow processes could decrease the use of reagents like acetic anhydride (B1165640) by as much as 15% compared to traditional batch methods.

Biocatalysis: Enzymatic and chemoenzymatic strategies are showing promise for the synthesis of derivatives of this compound. These methods offer high selectivity and milder reaction conditions, contributing to greener chemical processes. For instance, horseradish peroxidase has been used to catalyze the oxidation of related aminophenols in the synthesis of benzoxazines. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is being investigated as a way to accelerate the conversion of aldehydes to nitriles, offering a rapid and solvent-free synthetic route. mdpi.com

| Parameter | Ethylation-Oxime Route | Direct Alkylation | Methylation Route | Schmidt Reaction |

| Starting Material | Ethyl vanillin | 3-hydroxy-4-methoxybenzonitrile | Ethyl vanillin -> this compound | 3-ethoxy-4-hydroxybenzaldehyde (B1662144) |

| Key Reagents | Hydroxylamine hydrochloride | Bromoethane, Potassium carbonate | Methyl iodide, Potassium carbonate | Azidotrimethylsilane (B126382), Triflic acid |

| Number of Steps | 2 | 1 | 2 | 1 |

| Reported Yield (%) | 87–91 | 95.5 | 89.3 | 91 |

| Key Advantage | Established method | High yield in a single step | Utilizes a common intermediate | High yield under mild conditions |

Advanced Applications in Drug Discovery and Development Pipelines

While this compound is primarily recognized as a key intermediate in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor apremilast, its structural motif is of significant interest in broader drug discovery efforts. The benzonitrile (B105546) core offers a versatile scaffold for the development of novel therapeutic agents.

Future applications in drug discovery include:

Inhibitors of Deoxycytidine Kinase (dCK): Derivatives of this compound have been investigated as inhibitors of deoxycytidine kinase (dCK), an enzyme crucial for the activation of several nucleoside analog prodrugs used in cancer and antiviral therapies. acs.orgucla.edu Structure-guided design has led to the development of dCK inhibitors with nanomolar affinity and improved metabolic stability. acs.orgucla.edu

Anti-cancer Agents: The benzonitrile structure is a feature in various compounds being explored for their anti-cancer properties. For instance, derivatives are being designed as tubulin inhibitors, which can disrupt microtubule dynamics and induce apoptosis in cancer cells. nih.gov

Anti-inflammatory and Anti-angiogenic Agents: The core structure is being utilized to develop novel compounds with anti-inflammatory and anti-angiogenic activities, which are critical in the treatment of various diseases, including cancer and autoimmune disorders. nih.gov

Multifunctional Agents for Neurodegenerative Diseases: Chalcone (B49325) derivatives incorporating the ethoxy-benzonitrile moiety are being explored as multifunctional agents for Alzheimer's disease, targeting cholinesterase inhibition among other pathways. mdpi.com

Interdisciplinary Research Integrating Chemical Synthesis, Biological Evaluation, and Computational Design

The future of research on this compound and its derivatives lies in a highly integrated, interdisciplinary approach. This involves a synergistic combination of chemical synthesis, comprehensive biological evaluation, and sophisticated computational modeling. escholarship.org

Key aspects of this integrated approach include:

Computational Drug Design: Molecular modeling and computational chemistry are being employed to predict the biological activity of novel derivatives. escholarship.org This allows for the rational design of compounds with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies, guided by computational analysis, can accelerate the identification of promising drug candidates.

Synergistic Pharmacological Strategies: Researchers are exploring the concept of creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. An example is the development of "natural product-active gas donor" hybrids, which aim to achieve synergistic therapeutic effects. nih.gov

Structure-Guided Drug Development: X-ray crystallography and other structural biology techniques are providing detailed insights into how derivatives of this compound interact with their biological targets. acs.org This information is invaluable for the iterative process of designing more effective and specific inhibitors. For example, crystal structures of dCK in complex with inhibitors have guided the modification of lead compounds to improve their pharmacokinetic properties. acs.orgucla.edu

This interdisciplinary approach is essential for translating fundamental chemical research into tangible clinical applications, paving the way for the development of next-generation therapeutics based on the versatile this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-4-hydroxybenzonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan derivatives) enable Suzuki-Miyaura cross-coupling, as seen in structurally similar benzonitrile derivatives . Optimization involves adjusting catalysts (e.g., Pd-based), solvent polarity (e.g., DMF/water mixtures), and temperature (60–100°C). Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. How should researchers characterize the purity and structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze H and C spectra to confirm ethoxy (-OCHCH), hydroxy (-OH), and nitrile (-CN) groups. Coupling patterns in aromatic regions distinguish substituent positions .

- IR : Verify -CN (2240–2220 cm), -OH (broad ~3200 cm), and ether C-O (1250–1050 cm) stretches .

- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular ion [M+H] and fragmentation patterns .

Q. What precautions are critical for handling and storing this compound to maintain its stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N) at 2–8°C to prevent hydrolysis of the nitrile group. Use PPE (gloves, goggles) to avoid skin/eye irritation, as recommended for structurally similar nitriles . Ventilated fume hoods are mandatory during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-density distributions to identify reactive sites. For example, the hydroxy group’s ortho-directing effect and nitrile’s electron-withdrawing nature can be quantified via Fukui indices . Molecular docking studies further predict interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Strategies include:

- Purity Assurance : Use preparative HPLC (>99% purity) and quantify trace impurities via GC-MS .

- Biological Replicates : Conduct dose-response assays (e.g., IC in triplicate) to validate antimicrobial or enzyme-inhibition activity .

- Structural Analogs : Compare activities with halogenated derivatives (e.g., 3-chloro-4-ethoxy analogs) to isolate substituent effects .

Q. What experimental approaches study this compound’s role as a ligand in coordination chemistry?

- Methodological Answer :

- Synthesis of Metal Complexes : React with transition metals (e.g., Cu, Zn) in ethanol/water under reflux. Monitor complexation via UV-Vis (ligand-to-metal charge transfer bands) .

- X-ray Crystallography : Resolve crystal structures to confirm binding modes (e.g., monodentate vs. bidentate) .

- Magnetic Susceptibility : Assess paramagnetic properties for applications in materials science .

Data Contradiction Analysis

- Example Issue : Conflicting reports on the compound’s solubility in polar solvents.

- Resolution : Standardize solvent systems (e.g., DMSO vs. ethanol) and measure via nephelometry. Cross-reference with Hansen solubility parameters .

Safety and Compliance

- Regulatory Note : this compound is not FDA-approved. Adhere to institutional biosafety protocols for in vitro studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.